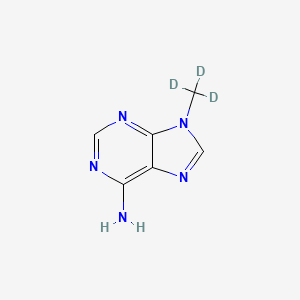

9-Methyl-d3 Adenine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of 9-Methyl-d3 Adenine is C6H4D3N5 . Its average mass is 152.172 Da . The structure of 9-Methyl-d3 Adenine can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Methyl-d3 Adenine include a molecular formula of C6H4D3N5 and a molecular weight of 152.17 .Scientific Research Applications

Research Chemical

“9-Methyl-d3 Adenine” is a useful research chemical . It is used in a variety of research applications . High-quality “9-Methyl-d3 Adenine” is available for purchase for these applications .

Neurology Research

“9-Methyl-d3 Adenine” is used in neurology research . It is part of the neurology research chemicals and analytical standards .

Receptor Adenine Derivative

“9-Methyl-d3 Adenine” is a labeled receptor adenine derivative . It binds to membrane brain animal cell lines .

Bioorganic and Medicinal Chemistry

“9-Methyl-d3 Adenine” has been referenced in bioorganic and medicinal chemistry . It was mentioned in a study published in the Bioorganic & Medicinal Chemistry journal .

British Journal of Pharmacology

“9-Methyl-d3 Adenine” has also been referenced in the British Journal of Pharmacology . It was part of a study published in this journal .

Brain Research

“9-Methyl-d3 Adenine” is used in brain research . It was mentioned in a study published in the Brain Research journal .

Journal of Medicinal Chemistry

“9-Methyl-d3 Adenine” has been referenced in the Journal of Medicinal Chemistry . It was part of a study published in this journal .

Safety and Hazards

The safety and hazards of 9-Methyl-d3 Adenine are not explicitly mentioned in the search results. It is recommended to refer to the product’s Safety Data Sheet (SDS) for detailed safety and hazard information .

Relevant Papers There are several papers related to adenine and its derivatives. One paper discusses the increased variability in 6mA in the absence of methyl-directed mismatch repair . Another paper discusses the biological roles of adenine methylation in RNA . These papers could provide valuable insights into the study of 9-Methyl-d3 Adenine and its derivatives.

Mechanism of Action

Target of Action

9-Methyl-d3 Adenine is a labeled receptor adenine derivative . Its primary targets are membrane brain animal cell lines . These cell lines play a crucial role in various neurological functions and processes.

Mode of Action

The compound interacts with its targets by binding to them . .

Biochemical Pathways

Adenine and its derivatives are known to play a role in various metabolic pathways, including those involved in kidney disease and the polyamine biosynthetic pathway .

Pharmacokinetics

A study on the n-oxidation of adenine and 9-alkyl derivatives suggests that 9-methyladenine undergoes n-demethylation in the liver of hamsters and rats . This could potentially impact the bioavailability of 9-Methyl-d3 Adenine.

Result of Action

It is known that the compound binds to membrane brain animal cell lines , which could potentially influence various neurological processes.

Action Environment

It is known that the compound is stable under normal conditions and can be stored at room temperature for long periods without decomposition .

properties

IUPAC Name |

9-(trideuteriomethyl)purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXCXOUDSPTXNX-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849570 |

Source

|

| Record name | 9-(~2~H_3_)Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130859-46-0 |

Source

|

| Record name | 9-(~2~H_3_)Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

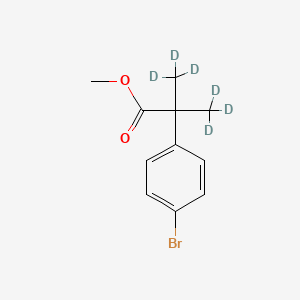

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)